Hexachlorodigermoxane

Description

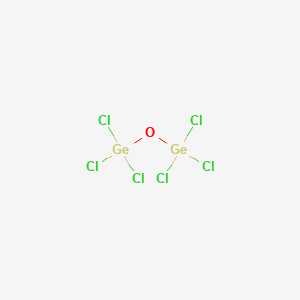

Hexachlorodigermoxane (theoretical formula: Cl₃Ge-O-GeCl₃) is a germanium-based organometallic compound characterized by a digermoxane backbone (Ge-O-Ge) with six chlorine substituents. This article synthesizes data from structurally or functionally similar compounds to infer plausible comparisons.

Properties

CAS No. |

85432-18-4 |

|---|---|

Molecular Formula |

Cl6Ge2O |

Molecular Weight |

374.0 g/mol |

IUPAC Name |

trichloro(trichlorogermyloxy)germane |

InChI |

InChI=1S/Cl6Ge2O/c1-7(2,3)9-8(4,5)6 |

InChI Key |

BLZOYGFEBGDDQV-UHFFFAOYSA-N |

Canonical SMILES |

O([Ge](Cl)(Cl)Cl)[Ge](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexachlorodigermoxane can be synthesized through the reaction of germanium tetrachloride with oxygen sources under controlled conditions. One common method involves the reaction of germanium tetrachloride with water or hydrogen peroxide, leading to the formation of this compound. The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process where germanium tetrachloride is reacted with an oxygen source in a reactor. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Hexachlorodigermoxane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: Reduction reactions can convert it to lower oxidation state germanium compounds.

Substitution: Chlorine atoms in this compound can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used.

Substitution: Halogen exchange reactions can be carried out using halogenating agents like bromine or iodine.

Major Products Formed:

Oxidation: Higher oxidation state germanium compounds.

Reduction: Lower oxidation state germanium compounds.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Hexachlorodigermoxane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other germanium-containing compounds and materials.

Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of germanium’s biological effects.

Medicine: There is interest in its potential use in medical imaging and as a component in pharmaceuticals.

Industry: this compound is used in the production of advanced materials, including semiconductors and optical materials.

Mechanism of Action

The mechanism by which hexachlorodigermoxane exerts its effects involves its interaction with molecular targets and pathways. In chemical reactions, it acts as a source of germanium and chlorine, participating in various redox and substitution reactions. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reactants involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexachlorocyclopentadiene (CAS 77-47-4)

Hexachlorocyclopentadiene (HCCPD) is a chlorinated cyclic hydrocarbon used in pesticide synthesis. Key comparisons include:

- Molecular Weight : HCCPD (272.77 g/mol) is lighter than hexachlorodigermoxane (theoretical ~385.1 g/mol).

- Toxicity: HCCPD exhibits acute oral LD₅₀ values in rats ranging from 240–505 mg/kg, with chronic exposure linked to liver and kidney damage . This compound may share similar organometallic toxicity due to chlorine substituents.

- Regulatory Status : HCCPD is classified as a hazardous air pollutant under the U.S. Clean Air Act , suggesting stringent handling requirements for chlorinated analogs.

Hexachlorocyclohexane (HCH, CAS 58-89-9)

HCH isomers (e.g., α-, β-, γ-HCH) are persistent organic pollutants (POPs) with notable differences:

- Stability : β-HCH is highly persistent in soil (half-life >10 years) due to its axial chlorine configuration . This compound’s Ge-O bond may confer lower environmental persistence compared to C-Cl bonds in HCH.

- Toxicity: γ-HCH (Lindane) has an acute oral LD₅₀ of 88–190 mg/kg in rats, while β-HCH is less toxic (LD₅₀ >1,000 mg/kg) .

Comparison with Functional Analogs

Hexamethyldisiloxane (CAS 107-46-0)

Hexamethyldisiloxane (HMDS), a siloxane with a Si-O-Si backbone, provides insights into digermoxane behavior:

- Physical Properties : HMDS has a low boiling point (100–101°C) and density (0.764 g/cm³) due to weak Si-O bonds and methyl substituents . This compound’s heavier Ge atoms and Cl substituents likely increase boiling point and density.

- Regulatory Handling: HMDS is classified as flammable (GHS Category 2) and requires ventilation during storage .

Hexachlorobenzene (HCB, CAS 118-74-1)

HCB, a chlorinated aromatic compound, highlights differences in bioaccumulation:

- Environmental Impact: HCB’s log Kow (5.5) indicates high lipid solubility and bioaccumulation in aquatic organisms .

- Regulatory Status: HCB is banned under the Stockholm Convention due to carcinogenicity , emphasizing the need for rigorous assessment of chlorinated germanium compounds.

Data Table: Comparative Properties of this compound and Analogs

*Theoretical data inferred from structural analogs.

Research Findings and Implications

- Toxicity Mechanisms : Chlorinated compounds like HCCPD and HCH induce oxidative stress and mitochondrial dysfunction . This compound may share similar pathways due to chlorine reactivity.

- Environmental Persistence : Ge-O bonds are less stable than Si-O or C-Cl bonds, suggesting faster degradation of this compound compared to HCH or HCB .

- Regulatory Gaps: No specific data on this compound exist in the provided evidence. However, REACH and GHS frameworks would likely classify it as hazardous due to chlorine content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.